Cas no 2305566-79-2 (N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide)

N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide is a specialized sulfonamide derivative featuring a brominated phenyl group and a chlorinated pyridine moiety. This compound is of interest in synthetic and medicinal chemistry due to its structurally distinct framework, which may serve as a key intermediate in the development of biologically active molecules. The presence of both bromo and chloro substituents enhances its reactivity in cross-coupling and substitution reactions, making it valuable for tailored modifications. Its sulfonamide backbone contributes to potential pharmacological relevance, particularly in targeting enzyme inhibition. The compound's well-defined molecular architecture ensures precise utility in research applications requiring high selectivity and functional group diversity.
N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide structure
2305566-79-2 structure
Product Name:N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide
CAS No:2305566-79-2
MF:C19H16BrClN2O2S
MW:451.764541625977
CID:5379789
PubChem ID:139014984
Update Time:2025-06-12

N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide
    • Inchi: 1S/C19H16BrClN2O2S/c1-23(26(24,25)17-12-7-13-22-19(17)21)18(14-8-3-2-4-9-14)15-10-5-6-11-16(15)20/h2-13,18H,1H3
    • InChI Key: JVCGYLNSKNHOBN-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=CC=C1S(N(C(C1=CC=CC=C1Br)C1=CC=CC=C1)C)(=O)=O

Experimental Properties

  • Density: 1.501±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 584.6±60.0 °C(Predicted)
  • pka: -1.90±0.10(Predicted)

N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26593185-0.05g
N-[(2-bromophenyl)(phenyl)methyl]-2-chloro-N-methylpyridine-3-sulfonamide
2305566-79-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide

Professional Introduction to N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide (CAS No. 2305566-79-2)

N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide, with the CAS number 2305566-79-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of sulfonamides, which are well-known for their broad spectrum of biological activities and therapeutic potential. The molecular structure of this compound features a pyridinesulfonamide core, which is flanked by aromatic rings and functional groups that contribute to its unique chemical properties and biological interactions.

The presence of a 2-bromophenyl group and a 2-chloro substituent in the phenyl ring attached to the pyridinesulfonamide moiety introduces additional layers of reactivity and specificity. These substituents can influence the compound's solubility, binding affinity, and metabolic stability, making them critical factors in drug design and development. The N-methyl group further modulates the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives as potential therapeutic agents. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide suggests that it may exhibit similar biological activities, although its exact profile would depend on further experimental validation.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The pyridinesulfonamide core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. By modifying the substituents around this core, researchers can fine-tune the pharmacological properties of the compound. For instance, the 2-bromophenyl group could serve as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of additional pharmacophores.

The 2-chloro substituent adds another layer of complexity, influencing both the electronic distribution and steric environment of the molecule. This can be particularly important in designing compounds that require precise binding to biological targets, such as enzymes or receptors. The combination of these features makes N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide a promising candidate for further exploration in drug development.

Recent studies have highlighted the importance of sulfonamides in addressing unmet medical needs. For example, modifications to the sulfonamide moiety have led to the discovery of new antibiotics and anti-inflammatory drugs. The structural features of N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide align well with these trends, suggesting that it could be a valuable addition to the pharmacological toolkit.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the N-methyl group and other substituents necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to construct the complex aromatic rings efficiently.

In terms of biological evaluation, N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide would likely be tested for its activity against various biological targets relevant to its intended therapeutic area. High-throughput screening (HTS) platforms could be used to rapidly assess its efficacy and selectivity. Additionally, computational methods such as molecular docking can provide insights into how this compound interacts with potential targets at the molecular level.

The solubility and pharmacokinetic properties of this compound are also critical considerations in drug development. Sulfonamides can exhibit variable solubility depending on their structure, which can impact their bioavailability and distribution within the body. Optimizing these properties may involve modifications to improve solubility while maintaining biological activity.

In conclusion, N-[(2-Bromophenyl)phenylmethyl]-2-chloro-N-methyl-3-pyridinesulfonamide (CAS No. 2305566-79-2) is a structurally complex sulfonamide derivative with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for drug discovery, offering opportunities to develop novel therapeutic agents targeting various diseases. Further research is warranted to fully explore its biological activities and pharmacological properties.

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